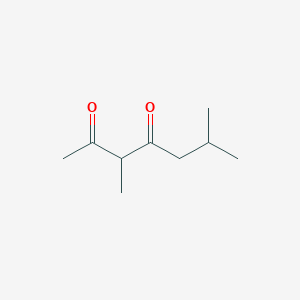

3,6-Dimethylheptane-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3,6-dimethylheptane-2,4-dione |

InChI |

InChI=1S/C9H16O2/c1-6(2)5-9(11)7(3)8(4)10/h6-7H,5H2,1-4H3 |

InChI Key |

BEWPTSWPIROTRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(C)C(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3,6 Dimethylheptane 2,4 Dione and Its Analogs

Vibrational Spectroscopy Studiesacs.orgresearchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the functional groups and tautomeric equilibrium in β-diketones.

Infrared (IR) Spectroscopic Analysis of Tautomeric Formsacs.orgresearchgate.net

Infrared spectroscopy is particularly effective in distinguishing between the keto and enol forms of β-diketones due to their distinct vibrational frequencies, especially in the carbonyl stretching region. nih.govblogspot.com The diketo tautomer exhibits a characteristic C=O stretching absorption at higher wavenumbers, whereas the enol tautomer, stabilized by intramolecular hydrogen bonding and conjugation, shows a C=O stretch at a lower frequency. nih.govresearchgate.net

Diketo Form : The diketo form of a typical β-diketone shows C=O stretching vibrations in the range of 1687–1790 cm⁻¹. nih.govmdpi.com The presence of two carbonyl groups can sometimes lead to symmetric and asymmetric stretching modes, potentially resulting in a doublet. blogspot.com

Enol Form : The enol form is characterized by a strong intramolecular hydrogen bond, which significantly influences its IR spectrum. mdpi.com This leads to a broad O-H stretching band, often centered around 2200-2800 cm⁻¹, and a conjugated C=O stretching band that is shifted to a lower frequency, typically appearing in the 1580–1640 cm⁻¹ region. nih.govresearchgate.net The C=C stretching vibration of the enol is also found in this region.

| Tautomer | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Key Features |

|---|---|---|---|

| Diketo | C=O Stretch | 1687 - 1790 | Sharp, strong absorption. |

| Enol | C=O Stretch (Conjugated) | 1580 - 1640 | Strong absorption, lower frequency due to H-bonding and resonance. |

| O-H Stretch | 2200 - 2800 | Very broad and often weak due to strong intramolecular H-bond. |

Raman Spectroscopy Investigationsacs.org

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric vibrations and skeletal modes of the carbon backbone which may be weak in the IR spectrum. scifiniti.com For β-diketones, Raman spectra can help confirm the assignments of C=O and C=C stretching vibrations in the enol form and provide information on the C-C skeletal framework of both tautomers. Studies on analogous compounds show that C-H stretching vibrations are also clearly identifiable in Raman spectra. scifiniti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studiesacs.org

NMR spectroscopy is an indispensable tool for the detailed structural analysis of β-diketones. researchgate.net The keto-enol tautomerism is typically slow on the NMR timescale, allowing for the observation of distinct signals for both forms in the same spectrum. nih.govmdpi.com

¹H NMR Spectroscopy : The proton NMR spectrum provides clear markers for each tautomer. The diketo form is identified by a signal for the central CH₂ group. nih.gov The enol form is distinguished by the absence of this CH₂ signal and the appearance of a vinyl C-H proton signal and a highly deshielded enolic proton (OH) signal, which typically appears far downfield (15-17 ppm) due to the strong intramolecular hydrogen bond. frontiersin.org

¹³C NMR Spectroscopy : The carbon NMR spectrum also shows separate signals for the keto and enol forms. The diketo form exhibits a signal for the central CH₂ carbon and a carbonyl carbon signal around 200-205 ppm. In contrast, the enol form shows signals for the sp² hybridized carbons of the C=C bond and a conjugated carbonyl carbon signal at a slightly different chemical shift. mdpi.com The equilibrium constant between the two forms can be determined by integrating the corresponding signals in the ¹H NMR spectrum. nih.gov

| Tautomer | Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| Diketo | ¹H | -CO-CH₂-CO- | ~3.6 |

| ¹³C | -C=O | ~200 - 205 | |

| Enol | ¹H | =C-H | ~5.0 - 6.0 |

| -OH | ~15 - 17 | ||

| ¹³C | -C=O (Conjugated) | ~180 - 195 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsacs.org

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can differentiate between the tautomeric forms based on their distinct chromophores. The extent of conjugation in the enol form leads to electronic transitions at lower energy (longer wavelength) compared to the less conjugated diketo form. rsc.org

The keto-enol equilibrium is highly sensitive to the solvent. rsc.org The enol form is favored in nonpolar solvents where intramolecular hydrogen bonding is dominant. rsc.org In polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt the internal hydrogen bond, shifting the equilibrium toward the diketo form. rsc.org Consequently, the UV-Vis spectrum of 3,6-dimethylheptane-2,4-dione is expected to show a strong absorption band at a longer wavelength (π → π* transition of the conjugated system) in nonpolar solvents, with this band diminishing in favor of a shorter-wavelength absorption (n → π* transition of the isolated carbonyls) in polar solvents. nih.govrsc.org

Mass Spectrometry for Molecular Identification and Fragmentation Pathwaysrsc.orgacs.org

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and elucidating its fragmentation patterns upon ionization. The molecular ion peak (M⁺) in the mass spectrum confirms the compound's molecular formula (C₉H₁₆O₂).

The fragmentation of β-diketones is complex and can involve multiple pathways. Common fragmentation reactions for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available. For protonated α,β-unsaturated ketones, which are structurally related to the enol form, fragmentation can be triggered by the transfer of a proton from the carbonyl oxygen to other sites in the molecule. nih.gov The analysis of these fragmentation patterns provides valuable information for confirming the molecular structure.

X-ray Photoelectron Spectroscopy (XPS) for Hydrogen Bonding Symmetries in Beta-Diketonesmdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical state of the atoms within a molecule. For β-diketones, XPS can be employed to investigate the nature of the intramolecular hydrogen bond in the enol tautomer.

By analyzing the C 1s and O 1s core-level spectra, one can probe the chemical environment of the carbon and oxygen atoms. The two oxygen atoms in the chelated enol ring are chemically distinct in an asymmetric hydrogen bond but would be equivalent in a symmetric, low-barrier hydrogen bond. rsc.org XPS studies on metal complexes of β-diketonato ligands have shown that the binding energies of core electrons are sensitive to the electronic structure and the nature of the bonding within the chelate ring. rsc.org This technique can therefore provide insights into the symmetry of the hydrogen bond and the degree of electron delocalization in the enol form of this compound and its analogs.

Electron Diffraction Studies for Gas-Phase Structure Analysis of Beta-Diketones

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the three-dimensional arrangement of atoms in molecules in the vapor phase. wikipedia.org This method is particularly valuable for studying the structures of beta-diketones, as it provides insights into their conformational preferences and tautomeric equilibria, free from the intermolecular forces present in the solid or liquid states. wikipedia.org The principle of GED involves directing a beam of high-energy electrons onto a gaseous sample of the target molecule. The electrons are scattered by the electrostatic potential of the molecule's constituent atoms, creating a diffraction pattern of concentric rings. wikipedia.org Analysis of this pattern allows for the precise determination of internuclear distances, bond angles, and torsional angles, thereby revealing the molecule's geometry. wikipedia.org

A seminal example of the application of GED to beta-diketones is the extensive research conducted on acetylacetone (B45752), the parent compound of this class. researchgate.net These studies have provided a detailed structural blueprint for the enolic form, which is found to be the predominant species in the gas phase at room temperature. researchgate.netresearchgate.net The enol tautomer of acetylacetone exhibits a planar ring structure with C_s symmetry, featuring a strong and asymmetric intramolecular hydrogen bond. researchgate.net

The detailed structural parameters of the enol form of acetylacetone, as determined by a combination of gas-phase electron diffraction and quantum chemical calculations, are presented in the table below. researchgate.net This data serves as a crucial reference for understanding the gas-phase structure of substituted beta-diketones such as this compound, for which specific experimental data is not available. The introduction of bulky alkyl groups, such as the isobutyl and methyl groups in this compound, is expected to influence the conformational preferences and potentially the planarity of the enol ring due to steric effects, though the fundamental structural motifs are likely to be similar.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.316(4) |

| Bond Length (Å) | C-C (ring) | 1.411(3) |

| Bond Length (Å) | C-CH3 | 1.507(3) |

| Bond Length (Å) | O-H | 1.03(3) |

| Bond Length (Å) | O···H | 1.63(3) |

| Bond Angle (°) | ∠(C-C-C) | 120.1(4) |

| Bond Angle (°) | ∠(C-C=O) | 122.1(3) |

| Bond Angle (°) | ∠(C-O-H) | 103(2) |

In addition to static structural determination, time-resolved or ultrafast electron diffraction (UED) has emerged as a technique to study the structural dynamics of beta-diketones following photoexcitation. researchgate.net For acetylacetone, UED experiments have captured the intricate molecular motions, including ring-opening and bond elongation, that occur on femtosecond to picosecond timescales after the molecule absorbs light. researchgate.net These advanced studies provide a deeper understanding of the reaction pathways and energy dissipation mechanisms in these important chemical compounds. researchgate.net

Chemical Reactivity and Mechanistic Investigations Involving 3,6 Dimethylheptane 2,4 Dione

Keto-Enol Tautomerism Dynamics and Energetics

The β-dicarbonyl structure of 3,6-dimethylheptane-2,4-dione facilitates a dynamic equilibrium between its keto and enol forms, a phenomenon known as keto-enol tautomerism. pearson.comresearchgate.net This process involves the migration of a proton and the shifting of bonding electrons, resulting in two or more structural isomers that are readily interconvertible. pearson.com For β-diketones, this equilibrium is often significantly shifted towards the enol tautomer due to enhanced stability conferred by specific structural features.

The stability of the enol form arises from the formation of a six-membered quasi-aromatic ring stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. pearson.comstackexchange.com This hydrogen bond significantly lowers the energy of the enol form. pearson.com Further stabilization is achieved through resonance, where the π-electrons are delocalized across the O=C-C=C-OH system. stackexchange.com

The position of the keto-enol equilibrium is sensitive to various factors, including the solvent's polarity. researchgate.netpearson.com In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored. pearson.com Conversely, polar solvents can disrupt this internal hydrogen bond by forming their own hydrogen bonds with the keto form, thus stabilizing the keto tautomer to a greater extent. pearson.com For instance, the related compound pentane-2,4-dione shows a dramatic shift in its equilibrium, with the enol form being highly predominant in nonpolar solvents like hexane (B92381) (92%) and less so in polar solvents like water (15%). pearson.com

| Solvent | % Keto Form | % Enol Form | Reference |

|---|---|---|---|

| Hexane (Nonpolar) | 8% | 92% | pearson.com |

| Water (Polar) | 85% | 15% | pearson.com |

Theoretical calculations on similar β-diketones estimate the energy of the intramolecular hydrogen bond to be around 16 kcal/mol, highlighting its significant contribution to the stability of the enol tautomer. researchgate.net The energy barrier for the interconversion between the keto and enol forms can be substantial, indicating that while the equilibrium is dynamic, it is not instantaneous and can be influenced by temperature and catalysis. researchgate.net

Carbonyl Reactivity: Electrophilic and Nucleophilic Pathways

The two carbonyl groups in this compound are key centers for reactivity. The carbon atoms of the carbonyls are electrophilic and thus susceptible to attack by nucleophiles. Conversely, the α-carbon (C3), situated between the two carbonyl groups, is acidic and can be deprotonated to form a nucleophilic enolate ion. This dual reactivity allows the compound to participate in a variety of reactions.

Due to its structure as a 1,5-dicarbonyl compound, this compound is a prime candidate for intramolecular aldol (B89426) condensation. When treated with a base, an enolate can be formed by deprotonation of one of the α-carbons (at C3 or C5). This enolate can then act as a nucleophile, attacking the carbonyl carbon at the other end of the chain. libretexts.org This intramolecular reaction leads to the formation of a cyclic product. libretexts.org

Specifically, the enolate formed at the C3 position can attack the C6 carbonyl (or vice-versa), leading to the formation of a thermodynamically stable six-membered ring, which is generally favored over more strained smaller rings. libretexts.org The initial aldol addition product is a β-hydroxy ketone, which can subsequently undergo dehydration (elimination of a water molecule) under the reaction conditions to yield a more stable α,β-unsaturated ketone, a cyclohexenone derivative. libretexts.org The entire process is reversible, and the final product distribution is governed by the thermodynamic stability of the possible cyclic structures. libretexts.org

The electrophilic carbonyl carbons of this compound can undergo nucleophilic addition reactions. researchgate.net This is a fundamental reaction of ketones where a nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol. In the case of this compound, this can lead to the formation of diol products, such as 3,6-dimethylheptane-2,4-diol. nih.gov Strong nucleophiles, such as those found in organolithium reagents or Grignard reagents, can add to one or both carbonyl groups. researchgate.net Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone functionalities to secondary alcohols.

Cyclization and Heterocycle Formation Reactions

β-Diketones like this compound are valuable precursors for the synthesis of heterocyclic compounds, particularly substituted furans. tubitak.gov.trmdpi.com One-pot multicomponent reactions provide an efficient pathway for this transformation. For instance, a furan (B31954) ring can be constructed by reacting a β-diketone with an arylglyoxal and a phenolic compound in the presence of a base like triethylamine (B128534) (Et₃N). tubitak.gov.tr In this reaction, the β-diketone acts as a key building block, ultimately forming part of the furan ring structure. tubitak.gov.tr Although the precise mechanistic details can be complex, the process generally involves a series of condensation and cyclization steps. tubitak.gov.tr

Another powerful method for furan synthesis is the palladium-catalyzed one-pot reaction between 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.comresearchgate.net Under optimized conditions, which typically involve a palladium catalyst such as PdCl₂(CH₃CN)₂, a base like potassium carbonate (K₂CO₃), and an oxidant like copper(II) chloride (CuCl₂) in a suitable solvent, various functionalized furans can be synthesized in high yields. mdpi.comresearchgate.net

| 1,3-Diketone Reactant | Alkenyl Bromide Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexane-1,3-dione | Allyl bromide | 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one | 94% | mdpi.com |

| 5,5-Dimethylcyclohexane-1,3-dione | Allyl bromide | 2,6,6-Trimethyl-6,7-dihydrobenzofuran-4(5H)-one | 88% | mdpi.com |

Oxidative Coupling Reactions

The enolate form of this compound can participate in oxidative coupling reactions. These reactions typically involve a metal-based oxidant and result in the formation of a new carbon-carbon bond, linking two molecules of the starting diketone. The reaction proceeds via the formation of a radical intermediate from the enol or enolate, which then dimerizes. This method is a powerful tool for synthesizing more complex molecules from simpler dicarbonyl precursors.

Oxidative C-S Coupling with Disulfides

Solvent Effects on Reaction Mechanisms and Tautomeric Equilibria

The tautomeric equilibrium between the keto and enol forms is a characteristic feature of β-dicarbonyl compounds. This equilibrium is significantly influenced by the solvent environment. Generally, polar protic solvents can stabilize the keto form by hydrogen bonding with the carbonyl groups. In contrast, nonpolar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond.

While extensive research exists on the solvent effects on the tautomeric equilibrium of simpler β-diketones like acetylacetone (B45752), specific experimental data and detailed mechanistic studies for this compound are not available in the current body of scientific literature. A 2021 study on the related isomer, 2,6-dimethylheptane-3,5-dione, utilized spectroscopic and theoretical methods to investigate its molecular structure and intramolecular hydrogen bonding, comparing it with other β-diketones. researchgate.net However, this study does not provide specific data on the solvent effects on the tautomeric equilibrium of this compound.

The percentage of the enol tautomer for a β-diketone in various solvents is typically determined using techniques like NMR spectroscopy. The relative stability of the tautomers is dictated by a combination of intramolecular hydrogen bonding in the enol form and intermolecular interactions with the solvent for both forms. For instance, in solvents that can act as hydrogen bond acceptors, the intramolecular hydrogen bond of the enol can be disrupted, shifting the equilibrium.

Coordination Chemistry and Ligand Applications of 3,6 Dimethylheptane 2,4 Dione

Chelation Behavior and Stability of Metal Complexes

As a β-diketonate, 3,6-dimethylheptane-2,4-dione acts as a classic chelating agent, forming complexes with a wide array of metal ions. The stability of these metal complexes is governed by several factors, including the nature of the metal ion (charge, size, and hard/soft acid character) and the properties of the ligand itself. The formation of the six-membered ring upon chelation significantly enhances the thermodynamic stability of the complexes, a phenomenon known as the chelate effect.

The stability of metal-β-diketonate complexes generally follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). For a given metal ion, the stability of the complex is also influenced by the basicity of the ligand and steric hindrance from its substituents. Generally, ternary complexes formed with a primary ligand and a β-diketone as a secondary ligand are found to be less stable than the corresponding binary complexes. scispace.com

The stability constants (log K) provide a quantitative measure of the stability of these complexes in solution. While specific stability constants for this compound complexes are not widely reported, data for analogous β-diketonate complexes can provide insight. For instance, the order of stability constants for various metal(II) ions with Schiff base-derived ligands was found to be Cu(II) > Ni(II) > Co(II) > Zn(II). scispace.com

Table 1: General Order of Stability for Divalent Metal-β-Diketonate Complexes

| Metal Ion | Relative Stability |

| Mn(II) | Lowest |

| Fe(II) | |

| Co(II) | |

| Ni(II) | |

| Cu(II) | Highest |

| Zn(II) | Lower than Cu(II) |

This table illustrates the general trend of the Irving-Williams series for the stability of divalent transition metal complexes with β-diketonate ligands.

Synthesis and Structural Characterization of Metal-3,6-Dimethylheptane-2,4-dione Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in an appropriate solvent, often in the presence of a base to facilitate the deprotonation of the β-diketone. The resulting complexes can be isolated as crystalline solids and characterized by various analytical techniques, including single-crystal X-ray diffraction, IR and UV-Vis spectroscopy, and elemental analysis.

Lanthanide(III) ions, known for their high coordination numbers and flexible coordination geometries, readily form complexes with β-diketonates. The synthesis of such complexes is often achieved by reacting a lanthanide nitrate (B79036) or chloride salt with the β-diketone ligand under hydrothermal or solvothermal conditions. aminer.cn These reactions can yield coordination polymers with diverse structures, ranging from one-dimensional chains to complex three-dimensional frameworks. aminer.cn The specific structure obtained can be influenced by the lanthanide contraction effect, where the ionic radius decreases across the lanthanide series, leading to changes in coordination number and geometry. aminer.cn For example, reactions of lanthanide nitrates with 3,5-pyrazoledicarboxylic acid have produced isostructural series of complexes with different framework dimensionalities depending on the specific lanthanide ion used. aminer.cn While specific structures with this compound are not detailed in the literature, similar synthetic strategies are expected to be applicable.

Transition metals form a vast array of complexes with β-diketonates, which are among the most studied coordination compounds.

Iron(III) Complexes: Tris(β-diketonato)iron(III) complexes are well-known, typically exhibiting octahedral geometry. The synthesis of such complexes can be achieved by reacting an iron(III) salt with the corresponding β-diketone. For instance, tris(β-diketonato)iron(III) complexes, including one with the closely related ligand 2,6-dimethylheptane-3,5-dione, have been synthesized and studied for their reactivity. researchgate.net These complexes generally have an octahedral geometry, and their magnetic moments at room temperature are typically in the range of 4.5 to 5.3 B.M., consistent with a high-spin d⁵ configuration. researchgate.net

Copper(II) Complexes: Copper(II) readily forms complexes with β-diketonates. Syntheses often involve the reaction of a copper(II) salt, such as copper(II) acetate (B1210297) or perchlorate, with the ligand in a suitable solvent like ethanol (B145695) or methanol. e3s-conferences.orgnih.gov The resulting complexes can be mononuclear or polynuclear, depending on the ligand and reaction conditions. nih.govceon.rs The coordination geometry around the Cu(II) center is often square planar or distorted octahedral. e3s-conferences.orgceon.rs

Rhodium Complexes: Rhodium complexes with β-diketonates are also known. For example, rhodium(I) complexes of the type [Rh(β-diketonato)(COD)], where COD is cyclooctadiene, have been synthesized. iosrjournals.org The synthesis of rhodium(III) complexes can be more challenging but has been achieved with specialized ligands. nih.gov

Alkaline earth metals, including strontium, form complexes with β-diketonates. These are often synthesized via substitution reactions. For example, strontium β-diketonate complexes have been prepared by reacting a strontium amide precursor, such as Sr[N(SiMe₃)₂]₂·2DME, with the desired β-diketonate ligand in a non-polar solvent like hexane (B92381). nih.gov This method has been used to synthesize various strontium complexes with ligands like 2,2,6,6-tetramethylheptane-3,5-dionate (tmhd). nih.gov The resulting complexes can be monomeric or dimeric, with the strontium center typically exhibiting a high coordination number, often satisfied by the β-diketonate ligands and additional solvent or ether-functionalized ligands. nih.gov

Dynamics of Ligand Substitution in Metal-Beta-Diketone Complexes

The dynamics of ligand exchange in metal-β-diketonate complexes are crucial for understanding their reactivity. The mechanisms of these substitution reactions can be associative, dissociative, or interchange in nature. solubilityofthings.com

Studies on platinum(II) β-diketonate complexes have shown that ligand substitution can proceed via an associative mechanism, where the incoming nucleophile attacks the square-planar complex to form a five-coordinate transition state. rsc.orgresearchgate.net The nature of both the entering and leaving ligands, particularly their hard/soft character, can selectively direct the substitution pathway. researchgate.net

For rhodium(I) β-diketonato complexes, the rate of substitution of other ligands, like cyclooctadiene, can be dependent on the electronic properties of the β-diketonate itself. More electronegative substituents on the β-diketone can increase the reactivity of the complex towards substitution. iosrjournals.org

Kinetic studies on the ligand substitution of tris(β-diketonato)iron(III) complexes, including the complex with 2,6-dimethylheptane-3,5-dione, by 8-hydroxyquinoline (B1678124) in alcohol media have shown that the process is controlled by solvolysis. researchgate.net The reaction proceeds through a stepwise mechanism involving the dissociation of the β-diketonate ligands, with the rate constants being dependent on the solvent polarity. researchgate.net

Table 2: Selected Rate Constants for Solvolytic Dissociation of Fe(O∩O)₃ in Methanol at 298 K

| β-diketone (O∩O⁻) | Rate Constant k₁ (s⁻¹) |

| Pentane-2,4-dione | 0.28 |

| 2,6-Dimethylheptane-3,5-dione | 0.04 |

| 2,2,6,6-Tetramethylheptane-3,5-dione | 0.04 |

| 1-Phenylbutane-1,3-dione | 1.1 |

Data extracted from a study on the kinetics of ligand substitution in Fe(III) β-diketone complexes. researchgate.net The rate constant k₁ corresponds to the initial solvolytic dissociation of one β-diketonate ligand.

The data indicates that the steric bulk of the ligand, as seen in 2,6-dimethylheptane-3,5-dione, can significantly slow down the rate of ligand dissociation compared to less hindered ligands like pentane-2,4-dione. researchgate.net

Electronic and Magnetic Properties of Metal-3,6-Dimethylheptane-2,4-dione Complexes

The electronic and magnetic properties of metal complexes with this compound are determined by the identity of the central metal ion and the geometry of the complex.

The electronic spectra (UV-Vis) of these complexes typically show intense bands in the UV region due to π→π* transitions within the ligand and charge-transfer bands (ligand-to-metal or metal-to-ligand). In the visible region, weaker d-d transitions can often be observed for transition metal complexes, which are responsible for their color. colab.ws The positions of these bands can be used to determine ligand field parameters, such as the crystal field splitting energy (Δo or Dq). colab.ws

The magnetic properties of these complexes depend on the number of unpaired electrons on the metal center. For example, as mentioned previously, Fe(III) complexes with β-diketonates are typically high-spin with five unpaired electrons, leading to significant paramagnetism. researchgate.net The effective magnetic moment (μeff) for such octahedral Fe(III) complexes is expected to be close to the spin-only value of 5.92 B.M. researchgate.net In contrast, complexes with metal ions like Cu(II) (d⁹) will have one unpaired electron and exhibit paramagnetism corresponding to this single electron.

Applications as Precursors for Beta-Diketiminate Ligands

This compound, a β-diketone with isobutyl groups flanking the carbonyls, serves as a valuable precursor for the synthesis of a class of sterically hindered ligands known as β-diketiminate (often abbreviated as "nacnac") ligands. These ligands are the nitrogen analogues of β-diketonates and are synthesized through a condensation reaction between a β-diketone and two equivalents of a primary amine, typically an aniline (B41778) derivative. The resulting β-diketimine proligand can then be deprotonated to form the monoanionic, bidentate nacnac ligand, which is capable of coordinating to a wide variety of metal centers.

The steric and electronic properties of the resulting β-diketiminate ligand can be systematically tuned by modifying both the diketone precursor and the primary amine. The use of this compound introduces bulky isopropyl groups onto the backbone of the ligand framework. This steric hindrance is a key feature that influences the coordination chemistry of the subsequent metal complexes, affecting coordination numbers, geometries, and the reactivity of the metal center. rsc.org

Detailed research into ligands derived from the closely related diketone, 2,6-dimethyl-3,5-heptanedione (B91118), which shares the same backbone substitution pattern, provides significant insight into the applications of these bulky ligands. For instance, the proligand with isopropyl groups on the backbone and 2,6-diisopropylphenyl (Dipp) groups on the nitrogen atoms (iPrDippnacnacH) has been successfully synthesized. rsc.org The synthesis is typically a one-pot condensation reaction. rsc.org

The deprotonation of these proligands yields the corresponding alkali metal complexes, which are versatile reagents for the synthesis of other metal complexes via salt metathesis. rsc.org The reaction of iPrDippnacnacH with n-butyllithium (n-BuLi) or potassium bis(trimethylsilyl)amide (KHMDS) yields the corresponding lithium and potassium complexes. rsc.org Research has shown that the deprotonation of proligands with bulkier backbone substituents, such as isopropyl groups, can be significantly slower compared to those with smaller methyl groups. rsc.org

These bulky ligands have found applications in stabilizing low-valent main group and transition metal complexes. The steric bulk provided by the isopropyl groups on the ligand backbone, in conjunction with bulky substituents on the N-aryl groups, creates a sterically crowded coordination pocket around the metal center. This can prevent unwanted side reactions, such as dimerization, and can stabilize unusual coordination geometries and reactive metal centers. rsc.orgrsc.org

The table below summarizes the synthesis of a β-diketiminate proligand with an isopropyl-substituted backbone and its subsequent conversion to an alkali metal salt, based on research on analogous systems.

| Reactants | Product | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 2,6-Dimethyl-3,5-heptanedione + 2,6-Diisopropylaniline | iPrDippnacnacH (Proligand) | Condensation | Successful one-pot synthesis of the sterically hindered proligand. | rsc.org |

| iPrDippnacnacH + n-Butyllithium | [(iPrDippnacnac)Li] | Deprotonation | Formation of the lithium salt, a versatile precursor for further coordination chemistry. The reaction is noted to be slower than for less hindered analogues. | rsc.org |

| iPrDippnacnacH + Potassium bis(trimethylsilyl)amide | [(iPrDippnacnac)K] | Deprotonation | Synthesis of the potassium salt, highlighting the influence of the bulky backbone on reaction kinetics. | rsc.org |

The development of β-diketiminate ligands from precursors like this compound underscores the modularity and tunability of this ligand class. By strategically choosing the β-diketone and the primary amine, chemists can design ligands with specific steric and electronic properties to suit a wide range of applications in coordination chemistry and catalysis. rsc.org

Applications in Advanced Materials Science

Precursors for Metal Thin Film Deposition

No information available.

No information available.

Role in Nanomaterial Synthesis

No information available.

Formation of Metal-Organic Frameworks (MOFs)

No information available.

Polymerization Processes and Catalysis

No information available.

Functional Coatings and Adhesives Applications

Following a comprehensive search of scientific literature and chemical research databases, it has been determined that there is no specific, publicly available research detailing the application of 3,6-Dimethylheptane-2,4-dione in the field of functional coatings and adhesives.

While the broader chemical class to which this compound belongs, β-diketones , is known for its utility in polymer science, specific data for this compound is absent. Generally, β-diketones can function as chelating agents for metal ions, and their metal complexes are sometimes used as catalysts or stabilizers in polymer systems. For instance, certain transition metal β-diketonates have been investigated as adhesion promoters in epoxy resin formulations, where they can enhance lap shear strength and moisture resistance. nih.gov This is often attributed to their ability to influence cure kinetics and facilitate interfacial bonding. nih.gov

However, research literature does not provide specific examples, performance data, or detailed findings related to the use of this compound for these purposes. Consequently, the creation of data tables and a detailed discussion on its role in functional coatings and adhesives is not possible based on current scientific knowledge.

Advanced Applications in Organic Synthesis and Catalysis

Catalytic Activity of 3,6-Dimethylheptane-2,4-dione Metal Complexes

Metal complexes of β-diketonates are widely employed as catalysts. However, specific studies detailing the catalytic activities of this compound metal complexes are not readily found in the current body of scientific literature.

Homogeneous and Heterogeneous Catalysis

In principle, metal complexes of this compound could function as both homogeneous and heterogeneous catalysts. As homogeneous catalysts, they would be soluble in the reaction medium, offering high activity and selectivity. For heterogeneous applications, these complexes could be immobilized on solid supports, facilitating easier separation and catalyst recycling. However, specific examples and performance data for catalysts derived from this compound are not described in available research.

Stereoselective Transformations using Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound would be a prerequisite for their application in stereoselective transformations. By introducing chiral centers into the ligand backbone, it is theoretically possible to create catalysts that can control the stereochemical outcome of a reaction. However, the synthesis and application of such chiral derivatives of this specific diketone in stereoselective transformations have not been a significant focus of published research.

Enzyme Mimicry and Designed Catalysts

The structure of this compound could potentially be incorporated into larger molecular scaffolds designed to mimic the active sites of enzymes. Such biomimetic catalysts could find applications in highly selective transformations.

Catalysis of Aldol (B89426) and Retro-aldol Reactions

While aldol and retro-aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, and their catalysis is a major area of research, there is no specific information available on the use of this compound derivatives as catalysts for these reactions. The general mechanism of aldol reactions involves the formation of an enolate from a carbonyl compound, which then acts as a nucleophile. The reverse reaction is termed a retro-aldol reaction.

Chemo- and Regioselective Transformations Facilitated by this compound Derivatives

The electronic and steric properties of ligands play a crucial role in directing the chemo- and regioselectivity of catalytic reactions. Derivatives of this compound, when used as ligands, could in theory influence the outcome of reactions by selectively activating certain functional groups or directing reactants to specific positions. However, there is a lack of specific studies demonstrating the utility of this compound derivatives in controlling chemo- and regioselectivity.

Role as Building Blocks in Complex Organic Architectures

β-Diketones are versatile building blocks in the synthesis of more complex molecules, including various heterocyclic and carbocyclic frameworks. While this compound could theoretically serve as a precursor in the construction of larger, more intricate organic architectures, specific examples of its use in the total synthesis of complex natural products or other advanced molecular structures are not prominent in the scientific literature.

Theoretical and Computational Investigations of 3,6 Dimethylheptane 2,4 Dione

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying molecules like 3,6-dimethylheptane-2,4-dione. It offers a favorable balance between computational cost and accuracy for determining electronic structure and energetic properties. For β-diketones, DFT is extensively used to explore the potential energy surface, elucidating the relative stabilities of different tautomers and conformers. researchgate.netrsc.org

Computational studies on this compound would begin with geometry optimization of its possible structures. This involves finding the lowest energy arrangement of atoms for each tautomer. The primary structures of interest are the diketo tautomer and the keto-enol (or simply, enol) tautomer.

For the diketo tautomer , conformational analysis would explore the rotation around the C-C single bonds, particularly the orientation of the two carbonyl groups and the attached methyl and isobutyl substituents.

For the enol tautomer , the molecule adopts a planar, cyclic conformation stabilized by an intramolecular hydrogen bond, forming a pseudo-aromatic six-membered ring. rsc.org DFT calculations consistently show that for most β-diketones in the gas phase, the enol form is significantly more stable than the diketo form due to this stabilizing interaction. researchgate.netresearchgate.net The steric hindrance introduced by the methyl and isobutyl groups in this compound would influence the precise bond angles and lengths but is not expected to alter the fundamental preference for the enol form. rsc.org

| Tautomer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Enol | Chelated, planar six-membered ring with intramolecular hydrogen bond. | 0.00 (Reference) |

| Diketo (anti) | Non-planar, extended conformation. | +10 to +15 |

| Diketo (syn) | Non-planar, folded conformation. | +12 to +18 |

The intramolecular hydrogen bond in the enol form of this compound is a classic example of a Resonance-Assisted Hydrogen Bond (RAHB). rsc.org This type of bond is strengthened by the delocalization of π-electrons within the chelate ring, which enhances the acidity of the proton donor (hydroxyl group) and the basicity of the proton acceptor (carbonyl oxygen).

DFT calculations are employed to characterize this hydrogen bond in several ways:

Geometric Parameters: A short distance between the two oxygen atoms (O···O) and a nearly linear O-H···O angle are indicative of a strong hydrogen bond. acs.org

Vibrational Frequencies: The O-H stretching frequency undergoes a significant red-shift (a shift to lower wavenumbers) compared to a non-hydrogen-bonded alcohol. The magnitude of this shift correlates with the strength of the hydrogen bond.

Proton Potential Energy Surface: By mapping the energy as the hydroxyl proton is moved from one oxygen to the other, the nature of the hydrogen bond can be determined. For asymmetrically substituted β-diketones like this compound, the potential energy surface is expected to be asymmetric, with the proton localized on one oxygen atom, corresponding to a strongly asymmetric hydrogen bond. researchgate.net

| Parameter | Typical Calculated Value | Indication |

|---|---|---|

| O···O Distance | 2.50 - 2.60 Å | Short distance, strong interaction |

| O-H···O Angle | 150° - 165° | Near-linear, strong directional bond |

| O-H Vibrational Frequency Shift | -500 to -800 cm⁻¹ | Significant bond weakening, strong H-bond |

Quantum Chemical Topology Approaches (e.g., QTAIM, NCI)

To gain a deeper, quantitative understanding of the bonding, particularly the intramolecular hydrogen bond, Quantum Theory of Atoms in Molecules (QTAIM) is applied. researchgate.net This method analyzes the topology of the electron density (ρ) of the molecule.

For the hydrogen bond in the enol tautomer, a bond critical point (BCP) is located between the hydrogen atom and the acceptor oxygen atom. The properties at this BCP provide a quantitative description of the interaction's strength and nature. ijnc.ir

Electron Density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)) : A positive value is typical for closed-shell interactions, such as hydrogen bonds.

Total Electron Energy Density (H(r)) : A negative value for H(r) at the BCP suggests a degree of covalent character in the hydrogen bond, a hallmark of strong RAHBs. researchgate.net

Non-Covalent Interaction (NCI) analysis is a complementary technique that allows for the visualization of weak and non-covalent interactions in real space, which would clearly depict the hydrogen bond and other weaker van der Waals interactions within the molecule.

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Transfer, NBO Analysis)

The electronic properties of this compound are investigated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For the stable enol tautomer, the HOMO is typically a π-orbital delocalized over the O-C-C-C-O backbone, while the LUMO is the corresponding π* anti-bonding orbital.

Natural Bond Orbital (NBO) analysis is used to translate the complex quantum mechanical wavefunction into a more intuitive chemical picture of lone pairs, bonds, and charge transfer interactions. For the enol tautomer, NBO analysis quantifies the delocalization of the oxygen lone pair electrons into the antibonding orbitals of adjacent bonds (n → σ* and n → π* interactions). This analysis provides a quantitative measure of the electron delocalization that stabilizes the pseudo-aromatic ring and strengthens the intramolecular hydrogen bond. ijnc.ir

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time at a given temperature. diva-portal.org An MD simulation of this compound would typically place the molecule in a simulated box filled with explicit solvent molecules (e.g., water, chloroform, or carbon tetrachloride) to model its behavior in solution. nih.gov

These simulations can provide insights into:

Solvent Effects on Tautomerism: The equilibrium between the keto and enol forms is highly solvent-dependent. MD simulations can help elucidate how polar and non-polar solvents interact with each tautomer, stabilizing one over the other. Polar solvents tend to stabilize the more polar diketo form, shifting the equilibrium away from the enol form often favored in the gas phase and non-polar solvents. orientjchem.orgekb.eg

Hydrogen Bond Dynamics: MD can model the dynamic fluctuations of the intramolecular hydrogen bond, including transient breaking and reforming, and potential proton transfer events, especially in protic solvents.

Conformational Flexibility: The dynamic behavior of the isobutyl and methyl side chains, including their rotational freedom and interactions with surrounding solvent molecules, can be observed. osti.gov

Computational Exploration of Reaction Pathways and Transition States

A key reaction pathway for this compound is the interconversion between its keto and enol tautomers. Computational methods are used to map out the minimum energy path for this reaction and identify the structure of the transition state.

In the gas phase, the direct transfer of the α-proton to a carbonyl oxygen involves a highly strained, four-membered ring transition state, resulting in a very high activation energy barrier. orientjchem.orgacs.org However, the tautomerization process is often catalyzed by other molecules, especially polar, protic solvents like water. In such cases, a solvent molecule can act as a bridge or relay, simultaneously accepting a proton from the α-carbon and donating a proton to the carbonyl oxygen. This solvent-assisted mechanism proceeds through a less-strained transition state (e.g., a six- or eight-membered ring involving one or two water molecules) and has a significantly lower activation energy. researchgate.net DFT calculations are essential for locating these transition state structures and computing the activation barriers, thereby explaining how solvents facilitate the tautomerization process. researchgate.net

| Mechanism | Environment | Typical Calculated Ea (kcal/mol) |

|---|---|---|

| Direct Proton Transfer | Gas Phase | > 45 |

| Water-Assisted Transfer (1 H₂O molecule) | Aqueous Solution | 20 - 25 |

In Silico Catalytic Mechanism Design (e.g., Enzyme Active Sites)

Theoretical and computational chemistry offers powerful tools to investigate and design catalytic mechanisms at an atomic level. For a substrate such as this compound, in silico approaches can provide deep insights into its potential interactions within an enzyme's active site, guiding the design of novel biocatalysts. These computational methods allow for the simulation of molecular interactions and reaction pathways that are often difficult to observe experimentally.

The enzymatic processing of β-diketones, a class of compounds to which this compound belongs, has been shown to occur through various catalytic mechanisms. nih.gov Computational studies are instrumental in elucidating these mechanisms. Methodologies such as molecular docking, quantum mechanics (QM), and molecular dynamics (MD) simulations are employed to model the substrate's journey into the catalytic pocket and its subsequent transformation.

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a relevant enzyme, such as a hydrolase or a dioxygenase. semanticscholar.orgmdpi.com The active site is a specific region of the enzyme, typically a cleft or pocket, where the substrate binds and the chemical reaction occurs. wikipedia.orgresearchgate.net It is composed of amino acid residues that form temporary bonds with the substrate (the binding site) and other residues that catalyze the reaction (the catalytic site). wikipedia.org The unique arrangement and chemical properties of these residues create a specific environment tailored for a particular substrate and reaction. libretexts.org

For instance, in the active site of a hydrolase, key amino acid residues like a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) or a dyad (e.g., histidine and aspartate) are responsible for activating a water molecule. nih.gov This activated water then acts as a nucleophile, attacking one of the carbonyl carbons of the β-diketone. Computational models can calculate the energies of these interactions and the geometry of the transition states, helping to understand the catalytic process.

The following table outlines key amino acid residues typically found in the active sites of enzymes that metabolize β-diketones and their putative roles, which can be modeled computationally for this compound.

| Residue Type | Potential Role in Catalysis | Computational Investigation Method |

| Serine, Cysteine | Forms a covalent intermediate with the substrate. | QM/MM (Quantum Mechanics/Molecular Mechanics) |

| Histidine, Aspartate | Acts as a general acid/base catalyst. | Molecular Dynamics (MD), QM/MM |

| Arginine, Lysine | Stabilizes negatively charged transition states (oxyanion hole). | MD Simulations, Electrostatic Potential Maps |

| Metal Ions (e.g., Ca²⁺, Zn²⁺) | Coordinates with the substrate to polarize the carbonyl group. | QM/MM, Docking with metal coordination constraints |

In silico enzyme design for a substrate like this compound would involve several computational steps. Initially, a suitable enzyme scaffold would be selected, potentially from a family of known β-diketone hydrolases. Molecular docking would then be used to place this compound into the active site of this scaffold. Subsequently, QM/MM calculations could be performed to simulate the chemical reaction, in this case, the C-C bond cleavage. semanticscholar.org These calculations provide detailed information about the reaction's energy barrier, which is the activation energy. wikipedia.org

Molecular dynamics simulations can further refine this understanding by modeling the dynamic behavior of the enzyme-substrate complex over time. nih.gov These simulations can reveal how the flexibility of the active site residues contributes to substrate binding and catalysis. nih.gov By analyzing these simulations, researchers can identify key mutations that might enhance the enzyme's activity or alter its specificity for this compound. For example, modifying amino acids in the active site could improve the binding affinity for the substrate or better stabilize the reaction's transition state. escholarship.org

The data from these computational studies can be summarized in tables to compare different enzyme variants or catalytic pathways.

| Enzyme Variant | Docking Score (kcal/mol) | Calculated Activation Energy (kcal/mol) | Key Interacting Residues |

| Wild Type | -7.5 | 18.2 | His57, Ser195, Asp102 |

| Mutant 1 (e.g., F56A) | -8.2 | 16.5 | His57, Ser195, Asp102 |

| Mutant 2 (e.g., W120F) | -7.1 | 19.8 | His57, Ser195, Asp102 |

Through iterative cycles of computational design and experimental validation, it is theoretically possible to engineer a highly efficient and specific enzyme for the catalytic transformation of this compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of β-diketones is a well-established field, yet the pursuit of more efficient, selective, and scalable methods for producing 3,6-Dimethylheptane-2,4-dione remains a critical research avenue. While the Claisen condensation represents the classical approach, future work will likely focus on alternative strategies that accommodate a wider range of functional groups and offer improved yields. nih.gov

One promising area is the development of decarboxylative coupling reactions. For instance, methods involving the cross-coupling of α-oxocarboxylic acids with α-bromoketones have shown success in forming the β-diketone linkage, sometimes even without a transition metal catalyst. nih.gov Adapting such methodologies for the specific synthesis of this compound could provide a more direct and atom-economical route.

Derivatization of the this compound scaffold is another key direction. The reactivity of the central methylene (B1212753) group and the enol form allows for a variety of modifications. Research into selective C-alkylation versus O-alkylation is fundamental for creating a diverse library of derivatives with tailored properties. researchgate.net These new molecules could serve as precursors for more complex chemical structures or as ligands for metal complexes.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Route | Core Reactants | Key Advantages | Potential Research Focus for this compound |

|---|---|---|---|

| Claisen Condensation | Ketone + Ester | Well-established, widely used. nih.gov | Optimization for base-sensitive substrates, improving yields. |

| Decarboxylative Coupling | α-Oxocarboxylate + α-Bromoketone | Can be metal-free, good yields. nih.gov | Screening catalysts and conditions for specific reactants leading to the target molecule. |

| Soft Enolization Techniques | Ketone + Acid Chloride | Milder conditions, suitable for sensitive molecules. nih.gov | Application to sterically hindered precursors. |

Development of Advanced Spectroscopic Probes for Real-time Monitoring of Diketone Reactivity

The intrinsic spectroscopic properties of β-diketones make them excellent candidates for the development of advanced molecular probes. A significant emerging paradigm is the synthesis of β-diketone-boron difluoride complexes (BODIPY dyes), which often exhibit strong fluorescence and sensitivity to their local environment. rsc.orgnih.gov

Future research will focus on designing and synthesizing derivatives of this compound that can act as near-infrared fluorescent probes. rsc.org By incorporating donor-acceptor structures, these probes could be engineered to be sensitive to changes in environmental polarity, viscosity, or the presence of specific analytes. rsc.orgnih.gov Such probes would be invaluable for real-time monitoring of chemical reactions or for imaging within biological systems. The bulky and hydrophobic nature of the 3,6-dimethylheptyl group could also be exploited to target these probes to specific nonpolar environments, such as lipid membranes. nih.gov

Rational Design of High-Performance Catalysts and Functional Materials

The ability of the β-diketo moiety to chelate metal ions is a cornerstone of its chemistry and a major driver for future research. mdpi.com this compound can serve as a versatile ligand for creating metal-organic complexes with catalytic or material applications.

In catalysis, research will likely explore the use of its metal complexes to catalyze organic transformations. The specific steric and electronic properties imparted by the dimethylheptane backbone could influence the selectivity and activity of the metallic center.

In materials science, there is significant potential in creating luminescent materials. Complexes of β-diketones with europium(III) and other lanthanides are known for their excellent fluorescence properties, including high color purity and long fluorescence lifetimes. researchgate.net Future work will involve synthesizing this compound-based europium(III) complexes and exploring their potential in applications such as next-generation lighting and optical devices. researchgate.net

Integration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to build large, ordered structures from smaller molecular components. The structure of this compound, featuring both hydrogen bond donors/acceptors (in its enol form) and metal-chelating sites, makes it an ideal building block for supramolecular assembly. mdpi.com

Fundamental Structure-Reactivity and Structure-Property Relationship Studies

A deep understanding of the relationship between molecular structure and chemical behavior is fundamental to advancing the applications of any compound. For this compound, a key area of study is its keto-enol tautomerism. ruc.dkmdpi.com The equilibrium between the diketo and enol forms governs its reactivity, acidity, and chelating ability. mdpi.comresearchgate.net Advanced spectroscopic methods, particularly NMR, combined with computational studies like Density Functional Theory (DFT), will be employed to precisely quantify this equilibrium and understand how it is influenced by solvents and temperature. ruc.dknih.gov

Furthermore, systematic studies will aim to correlate structural modifications of the this compound backbone with its physical and chemical properties. This includes investigating how changes to the alkyl chain affect its solubility, acidity, and the stability of its metal complexes. Such fundamental structure-activity relationship (SAR) studies are crucial for the rational design of new molecules with desired functions. mdpi.comnih.gov

Green Chemistry Methodologies in this compound Chemistry

The principles of green chemistry are increasingly guiding synthetic chemical research. Future work on this compound will prioritize the development of environmentally benign synthetic and derivatization processes. mdpi.com

A major focus will be on creating one-pot, cascade reactions that minimize waste by avoiding the isolation of intermediates. scispace.com These processes reduce solvent usage, time, and energy consumption compared to traditional multi-step syntheses. scispace.com Other green approaches to be explored include the use of microwave irradiation to accelerate reactions and the replacement of hazardous organic solvents with greener alternatives or solvent-free conditions. mdpi.comresearchgate.net The development of reusable heterogeneous catalysts for its synthesis would also represent a significant advance in sustainability. mdpi.com

Table 2: Applicable Green Chemistry Principles

| Principle | Application to this compound Chemistry |

|---|---|

| Waste Prevention | Designing one-pot syntheses to reduce purification steps and waste generation. scispace.com |

| Atom Economy | Utilizing synthetic routes like addition and coupling reactions that incorporate most of the starting material into the final product. |

| Safer Solvents | Replacing traditional volatile organic solvents with water, ionic liquids, or solvent-free reaction conditions. mdpi.com |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

| Catalysis | Developing highly selective and reusable catalysts to replace stoichiometric reagents. mdpi.com |

Q & A

Q. What are optimized synthetic routes for 3,6-Dimethylheptane-2,4-dione, and how can reaction yields be improved?

A common approach involves alkylation of diketones using methyl iodide in the presence of potassium carbonate. For example, analogous compounds like 3-methylpentane-2,4-dione are synthesized via nucleophilic substitution under reflux conditions in acetone. Yield optimization may require controlled stoichiometry, solvent selection (e.g., anhydrous acetone), and inert atmosphere to minimize side reactions . Post-synthesis purification via recrystallization (e.g., ethanol) or column chromatography is critical for isolating high-purity products .

Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity of this compound?

- 1H NMR : Analyze methyl group signals (δ 1.2–1.5 ppm for CH3 adjacent to carbonyls) and ketone-induced deshielding of protons.

- 13C NMR : Identify carbonyl carbons (δ 200–210 ppm) and quaternary carbons (δ 30–50 ppm).

- IR : Strong absorption bands near 1700–1750 cm⁻¹ for C=O stretching. Cross-validate with reference spectra from databases like NIST, though inconsistencies may arise due to solvent effects or conformational isomerism .

Q. What analytical techniques are recommended for quantifying reaction intermediates and byproducts?

High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can separate and identify volatile intermediates. For non-volatile derivatives, sodium hydroxide consumption analysis (titrimetric methods) has been applied to track reaction progress in diketone systems .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR shifts) between experimental results and theoretical predictions?

Discrepancies often arise from solvation effects, dynamic conformational changes, or crystal packing. Computational tools (DFT calculations) can model solvent interactions to refine spectral predictions. Experimental validation using deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR may resolve ambiguities .

Q. What strategies are effective for evaluating the bioactivity of this compound derivatives?

- In vitro assays : Screen for enzyme inhibition (e.g., α-amylase/α-glucosidase for antidiabetic potential) using colorimetric substrates.

- In vivo models : Administer derivatives in rodent models to assess pharmacokinetics and toxicity. Dose-response studies and histopathological analyses are critical for validating therapeutic potential .

Q. How can multi-component reactions (MCRs) be leveraged to synthesize functionalized diketone hybrids?

MCRs enable rapid diversification of the diketone core. For example, Knoevenagel condensation with aromatic aldehydes or isatin derivatives introduces electrophilic substituents, enhancing bioactivity. Optimize reaction conditions (catalyst, temperature) to favor regioselectivity, as demonstrated in thiazolidine-2,4-dione hybrid syntheses .

Q. What mechanistic insights guide the stability of this compound under varying pH and temperature conditions?

Stability studies using UV-Vis spectroscopy or LC-MS can monitor degradation kinetics. Acidic/basic conditions may hydrolyze diketones to carboxylic acids, while thermal stability assays (TGA/DSC) reveal decomposition thresholds. Buffer systems mimicking physiological pH (7.4) are essential for preclinical evaluations .

Data Validation and Reproducibility

Q. How should researchers validate synthetic protocols to ensure reproducibility across laboratories?

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Software like Gaussian (for DFT-based logP and pKa predictions) and ChemDraw (for molecular weight/boiling point estimates) provide preliminary data. Experimental validation via HPLC retention times or shake-flask partitioning is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.